molecular formula C17H23N7O2S B2835678 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1226458-69-0

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2835678
CAS No.: 1226458-69-0
M. Wt: 389.48
InChI Key: AYGIALHHCPATKQ-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H23N7O2S and its molecular weight is 389.48. The purity is usually 95%.
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Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone is a synthetic derivative featuring a thiadiazole moiety and a piperazine ring. This paper explores its biological activities, particularly focusing on its anticancer and neuroprotective properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be broken down into two key components:

  • Thiadiazole Moiety : Known for its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
  • Piperazine Ring : Often associated with improved pharmacological properties in drug design.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound was evaluated for its cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-72.32Induces apoptosis via Bax/Bcl-2 ratio increase
HepG23.21Cell cycle arrest at G2/M phase

The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with an IC50 of 2.32 µg/mL for MCF-7 cells, indicating potent growth inhibitory activity. The mechanism involves inducing apoptotic cell death through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways .

Neuroprotective Activity

The neuroprotective effects of thiadiazole derivatives have also been reported. In vivo studies using animal models demonstrated that compounds similar to the one showed protective effects against neurotoxicity induced by seizures. Specifically, they exhibited efficacy in reducing seizure activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests:

ModelDose (mg/kg)Protection (%)
MES3075
PTZ10080

These results suggest that the compound may act through mechanisms involving GABAergic activity and modulation of voltage-gated ion channels .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole and piperazine rings significantly influence biological activity. For instance:

  • The presence of electron-withdrawing groups on the thiadiazole ring enhances anticancer activity.
  • Substituents on the piperazine ring can modulate lipophilicity and improve cellular uptake.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

  • Study on Thiadiazole Derivatives : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. Compounds with halogen substituents showed enhanced potency against cancer cell lines .
  • Neuroprotective Effects : In a study assessing neuroprotective properties, derivatives were found to significantly reduce mortality rates in rodent models subjected to induced seizures .

Properties

IUPAC Name

[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S/c1-12-11-14(22-7-9-26-10-8-22)19-17(18-12)24-5-3-23(4-6-24)16(25)15-13(2)20-21-27-15/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGIALHHCPATKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(N=NS3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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